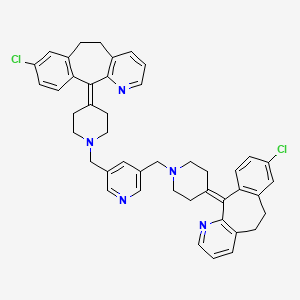

Cinnarizine D8

描述

(Z)-Cinnarizine-d8 is a deuterated form of cinnarizine, a compound known for its antihistaminic and calcium channel blocking properties. The deuterated version, (Z)-Cinnarizine-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of cinnarizine due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.

科学研究应用

(Z)-Cinnarizine-d8 is extensively used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cinnarizine.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

Drug Interaction Studies: Used to investigate potential drug-drug interactions.

Biological Research: Employed in studies related to calcium channel blocking and antihistaminic activities.

作用机制

Target of Action

Cinnarizine D8, like its parent compound Cinnarizine, primarily targets L-type and T-type voltage-gated calcium channels . It also has been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Mode of Action

This compound inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade interferes with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus .

Biochemical Pathways

This compound, through its calcium channel blocking ability, inhibits the stimulation of the vestibular system . It also affects the polyol pathway, where it inhibits the enzyme aldose reductase . This enzyme converts glucose to sorbitol, and its inhibition is essential to prevent diabetic complications .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a low bioavailability . It exhibits moderate permeability and is known to exhibit supersaturation and precipitation in fasted-state simulated intestinal fluid (FaSSIF), which can significantly impact its oral absorption .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of contractions of vascular smooth muscle cells and the interference with signal transmission in the central vestibular system . This results in the management of symptoms such as vertigo, tinnitus, nystagmus, nausea, and

生化分析

Biochemical Properties

Cinnarizine D8, like its parent compound cinnarizine, is known to inhibit contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Cellular Effects

This compound is expected to exhibit similar cellular effects as cinnarizine. It primarily works on the central vestibular system to interfere with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus . This interference can help manage symptoms of labyrinthine disorders .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of L-type and T-type voltage-gated calcium channels, which leads to the relaxation of vascular smooth muscle cells . Additionally, it has been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Dosage Effects in Animal Models

In animal models, cinnarizine has shown moderate worm burden reductions in mice harboring either early or chronic S. mansoni infection . Egg production, a key mechanism for both transmission and pathogenesis, was also markedly inhibited by cinnarizine .

Metabolic Pathways

The major metabolic pathway in male rats for cinnarizine, the parent compound of this compound, is the oxidative N-dealkylation to form bis(4-fluorophenyl)methanol and a number of complementary metabolites of the cinnamylpiperazine moiety, of which hippuric acid is the main one .

Transport and Distribution

Research on the transport and distribution of this compound is limited. A study on cinnarizine loaded in lipid emulsion showed that it modified the pharmacokinetics and tissue distribution of cinnarizine, helping it reach higher levels in the vessel and circulate in the bloodstream for a longer time .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Cinnarizine-d8 typically involves the deuteration of cinnarizine. This can be achieved through various methods, including the use of deuterated reagents or catalysts. One common approach is the hydrogen-deuterium exchange reaction, where cinnarizine is treated with deuterium gas in the presence of a suitable catalyst under controlled conditions. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of (Z)-Cinnarizine-d8 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps such as recrystallization and chromatography are employed.

化学反应分析

Types of Reactions

(Z)-Cinnarizine-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can regenerate the non-deuterated cinnarizine.

相似化合物的比较

Similar Compounds

Cinnarizine: The non-deuterated form, used for similar purposes but lacks the detailed analytical advantages provided by deuterium.

Flunarizine: Another calcium channel blocker with similar pharmacological properties.

Cyclizine: An antihistamine with similar effects but different chemical structure.

Uniqueness

(Z)-Cinnarizine-d8 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in analytical studies. The deuterium atoms make it easier to trace and study the compound using techniques like mass spectrometry, providing more detailed insights into its pharmacokinetics and metabolism compared to its non-deuterated counterparts.

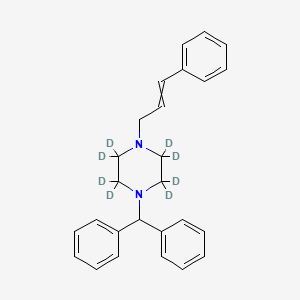

属性

IUPAC Name |

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-HRSZNPPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC=CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849628 | |

| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185242-27-6 | |

| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)